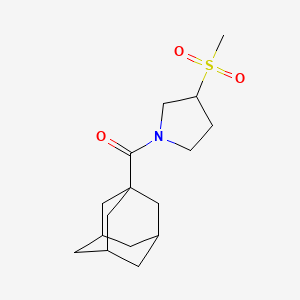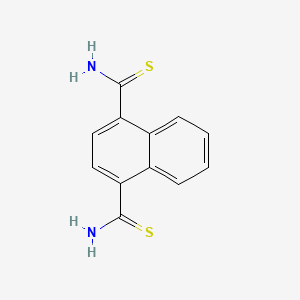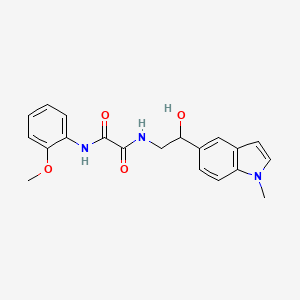
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, also known as HIOC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Cyclic Hydroxamic Acids and Lactams : Research on similar compounds has led to the development of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, showcasing the diverse chemical reactions and potential biological applications of complex molecules related to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide (H. Hartenstein & D. Sicker, 1993).
Chiral Recognition in Melatonin Receptor Ligands : Studies on N-anilinoethylamides, which share structural features with N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, have shown chiral recognition and binding affinity to melatonin receptors, highlighting the importance of molecular conformation in receptor binding and potential therapeutic applications (Gian Marco Elisi et al., 2020).
Pharmacological Evaluation
- Antiviral Activity of Pyrimidine Derivatives : Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which resemble the structure of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, has revealed antiviral activity, particularly against retroviruses. This suggests potential therapeutic applications for similar compounds in treating viral infections (D. Hocková et al., 2003).
Potential Therapeutic Applications
- Sulfonamide and Tertiary Amine in Pd(II)-Catalyzed Diamination : The study of Pd(II)-catalyzed oxidative double cyclization, leading to indolobenzothiazine S,S-dioxides, illustrates the complex reactions possible with molecules similar to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This research highlights the potential for developing novel therapeutic agents through complex chemical synthesis (Tu M. Ha et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-11,17,24H,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDFIUNKLJTHSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2369335.png)
![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)

![Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate](/img/structure/B2369344.png)
![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)
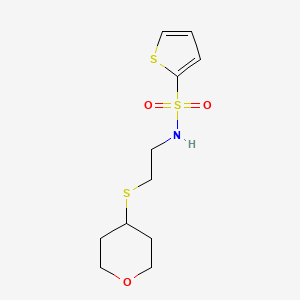
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)
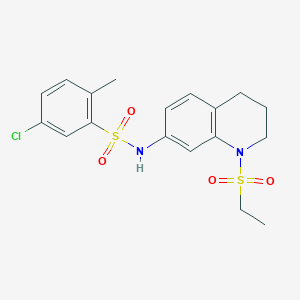
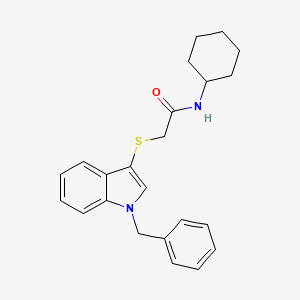
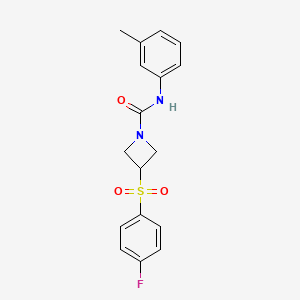
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
